molecular formula C12H15ClN2O B6362198 1-(3-Chlorobenzoyl)-3-methylpiperazine CAS No. 1240574-66-6

1-(3-Chlorobenzoyl)-3-methylpiperazine

Cat. No.: B6362198
CAS No.: 1240574-66-6
M. Wt: 238.71 g/mol
InChI Key: LSICRKDHQWSCCO-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 3-chlorobenzoyl group attached to a 3-methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzoyl)-3-methylpiperazine typically involves the acylation of 3-methylpiperazine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of automated systems for precise control of temperature and reagent addition.
  • Purification steps such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzoyl)-3-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The piperazine ring can be oxidized to form N-oxides under appropriate conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted piperazines with various functional groups.
  • Piperazine N-oxides.
  • Reduced benzyl alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: It is used in the development of polymers and materials with specific properties, such as enhanced thermal stability.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a drug candidate.

Comparison with Similar Compounds

  • 1-(3-Chlorobenzoyl)piperazine
  • 1-(4-Chlorobenzoyl)-3-methylpiperazine
  • 1-(3-Fluorobenzoyl)-3-methylpiperazine

Comparison:

    1-(3-Chlorobenzoyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its binding affinity and pharmacokinetic properties.

    1-(4-Chlorobenzoyl)-3-methylpiperazine: The position of the chlorine atom on the benzoyl group can influence the compound’s reactivity and interaction with biological targets.

    1-(3-Fluorobenzoyl)-3-methylpiperazine: The fluorine atom can alter the electronic properties of the benzoyl group, potentially enhancing its stability and bioactivity.

1-(3-Chlorobenzoyl)-3-methylpiperazine stands out due to its unique combination of structural features, making it a versatile compound for various applications.

Properties

IUPAC Name

(3-chlorophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9-8-15(6-5-14-9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSICRKDHQWSCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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